2-amino-1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
2-Amino-1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a synthetic pyrroloquinoxaline derivative characterized by a fused bicyclic core structure. Its molecular framework includes:
- A 1-(4-chlorophenyl) substituent at position 1 of the pyrroloquinoxaline ring, introducing electron-withdrawing and hydrophobic properties.
- A 3-carboxamide group with an N-(4-ethoxyphenyl) substituent, contributing hydrogen-bonding capability and moderate lipophilicity due to the ethoxy moiety.
Its structural features make it a valuable candidate for comparative analysis with analogous compounds.
Properties
Molecular Formula |
C25H20ClN5O2 |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
2-amino-1-(4-chlorophenyl)-N-(4-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C25H20ClN5O2/c1-2-33-18-13-9-16(10-14-18)28-25(32)21-22-24(30-20-6-4-3-5-19(20)29-22)31(23(21)27)17-11-7-15(26)8-12-17/h3-14H,2,27H2,1H3,(H,28,32) |
InChI Key |
RHZRHUNKBZHNQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine derivative with a suitable diketone under acidic conditions.
Introduction of the Pyrrolo Group: The quinoxaline intermediate is then subjected to cyclization with an appropriate reagent to form the pyrrolo[2,3-b]quinoxaline structure.
Substitution Reactions:
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, often using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino and phenyl groups, using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, compounds with a quinoxaline core have shown promise as antimicrobial, antiviral, and anticancer agents. The specific structure of 2-amino-1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide may enhance these properties, making it a candidate for drug development.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes or receptors could lead to the development of new treatments for various diseases.
Industry
Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Halogen and Alkyl Substituents
- The 3-methyl group adds hydrophobicity, which may improve membrane permeability but reduce solubility .
- 1-(3-Chloro-4-methoxyphenyl) derivative ():
- The 4-methoxy group is electron-donating, countering the electron-withdrawing effect of chlorine. This could alter electronic distribution in the aromatic ring, affecting binding to target proteins. The 3-chloro substituent may introduce steric hindrance compared to the para-substituted target compound .
- This may reduce binding affinity compared to the para-substituted target compound .
Methoxy and Hydroxy Substituents
- 1-(3-Methoxyphenyl) derivative (): The meta-methoxy group lacks the symmetry of para-substituted analogs, possibly leading to weaker π-π stacking interactions. The electron-donating methoxy group could also reduce electrophilicity at the quinoxaline core .
- 1-(2,5-Dimethoxyphenyl) derivative ():
Variations in the Carboxamide Substituent
Alkyl vs. Aryl Amides
Ethoxy vs. Methoxy Substituents
- N-(4-ethoxyphenyl) (target) vs.
Physicochemical and Structural Data Comparison
Key Structural Insights
Electron-Withdrawing vs. Methoxy groups () counterbalance this effect.
Amide Flexibility : Alkyl amides (e.g., 3-ethoxypropyl in ) improve solubility but sacrifice aromatic interactions. Aryl amides (e.g., 4-ethoxyphenyl in the target) optimize π-π stacking but may reduce bioavailability.
Steric Effects : Ortho-substituents () introduce steric hindrance, which can disrupt binding to planar enzyme active sites.
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